![molecular formula C24H20F3N3O3S2 B11521033 N-(4-methoxyphenyl)-2-{5-oxo-3-(thiophen-2-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B11521033.png)
N-(4-methoxyphenyl)-2-{5-oxo-3-(thiophen-2-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENYL)-2-{5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZOLIDIN-4-YL}ACETAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiophene ring, and a trifluoromethylphenyl group, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-2-{5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZOLIDIN-4-YL}ACETAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where certain groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-METHOXYPHENYL)-2-{5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZOLIDIN-4-YL}ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
When compared to similar compounds, N-(4-METHOXYPHENYL)-2-{5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZOLIDIN-4-YL}ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include those with methoxyphenyl, thiophene, or trifluoromethylphenyl groups, but the specific arrangement and combination of these groups in this compound provide distinct properties and applications.
Properties
Molecular Formula |
C24H20F3N3O3S2 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C24H20F3N3O3S2/c1-33-18-9-7-16(8-10-18)28-21(31)13-20-22(32)30(17-5-2-4-15(12-17)24(25,26)27)23(34)29(20)14-19-6-3-11-35-19/h2-12,20H,13-14H2,1H3,(H,28,31) |
InChI Key |
DNLZPOMZKFEZGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CS3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B11520956.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11520964.png)
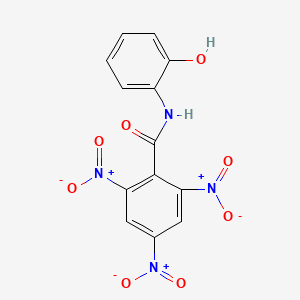
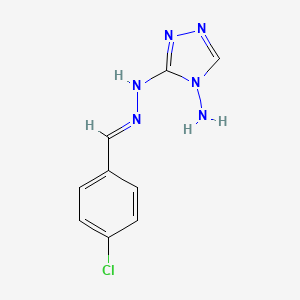
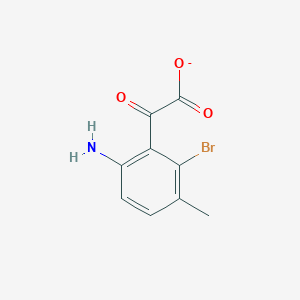
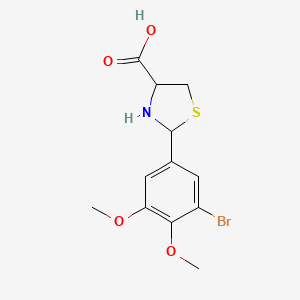
![4-[4,6,6-Trimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-4-yl]benzene-1,3-diol](/img/structure/B11521004.png)
![N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide](/img/structure/B11521006.png)
![2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-nitrophenol](/img/structure/B11521008.png)
![2-({(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11521017.png)
![N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-diphenylcyclobutane-1,3-dicarbohydrazide](/img/structure/B11521022.png)
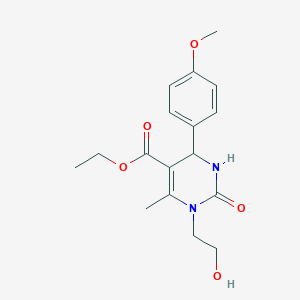

![2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide](/img/structure/B11521040.png)
